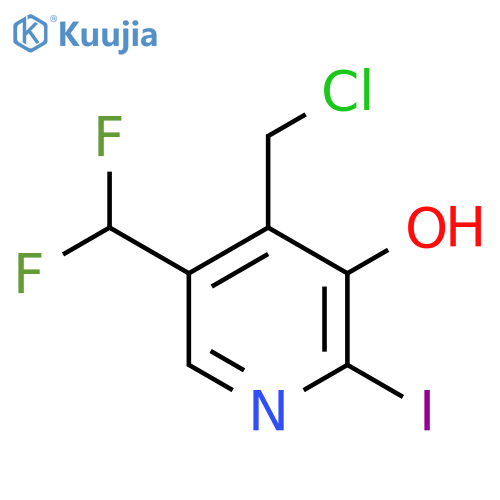

Cas no 1805210-62-1 (4-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-2-iodopyridine)

1805210-62-1 structure

商品名:4-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-2-iodopyridine

CAS番号:1805210-62-1

MF:C7H5ClF2INO

メガワット:319.474980115891

CID:4887122

4-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-2-iodopyridine 化学的及び物理的性質

名前と識別子

-

- 4-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-2-iodopyridine

-

- インチ: 1S/C7H5ClF2INO/c8-1-3-4(6(9)10)2-12-7(11)5(3)13/h2,6,13H,1H2

- InChIKey: FNCCBFFJMYCCAL-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C(CCl)=C(C=N1)C(F)F)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 175

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 33.1

4-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-2-iodopyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029030067-500mg |

4-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-2-iodopyridine |

1805210-62-1 | 95% | 500mg |

$1,786.10 | 2022-04-01 | |

| Alichem | A029030067-250mg |

4-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-2-iodopyridine |

1805210-62-1 | 95% | 250mg |

$1,009.40 | 2022-04-01 | |

| Alichem | A029030067-1g |

4-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-2-iodopyridine |

1805210-62-1 | 95% | 1g |

$2,779.20 | 2022-04-01 |

4-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-2-iodopyridine 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

1805210-62-1 (4-(Chloromethyl)-5-(difluoromethyl)-3-hydroxy-2-iodopyridine) 関連製品

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 57707-64-9(2-azidoacetonitrile)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量